molecular formula C9H7BrF3NO3 B1407995 1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene CAS No. 1774894-34-6

1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B1407995
CAS No.: 1774894-34-6
M. Wt: 314.06 g/mol
InChI Key: SLNKPBSPFQNQNO-UHFFFAOYSA-N
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Description

1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene (CAS: 1774894-34-6) is a halogenated nitrobenzene derivative with a trifluoropropoxy substituent. Its molecular formula is C₉H₆BrF₃NO₃, featuring a bromine atom at position 1, a nitro group at position 2, and a 3,3,3-trifluoropropoxy moiety at position 3 of the benzene ring. The trifluoropropoxy group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in agrochemical and pharmaceutical intermediates .

Properties

IUPAC Name

1-bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c10-6-2-1-3-7(8(6)14(15)16)17-5-4-9(11,12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNKPBSPFQNQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 6-Bromo-2-(3,3,3-trifluoropropyloxyl)aniline.

    Oxidation: Formation of oxidized derivatives at the trifluoropropyloxyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and nitro groups can participate in various binding interactions, while the trifluoropropyloxyl group can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with five analogues differing in substituents, fluorine content, or functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences
1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene Br (1), NO₂ (2), OCH₂CF₂CF₃ (3) C₉H₆BrF₃NO₃ 315.05 Reference compound
1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f) Br (1), Cl (3), OCH₂CF₂CF₃ (5) C₉H₆BrClF₃O 307.49 Chloro instead of nitro; substituent at position 5
1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene Br (1), OCH₂CF₂CF₂ (3) C₉H₇BrF₄O 287.05 Tetrafluoropropoxy group; lacks nitro substituent
1-Bromo-3-(trifluoromethoxy)benzene Br (1), OCF₃ (3) C₇H₄BrF₃O 241.00 Trifluoromethoxy instead of trifluoropropoxy; simpler structure
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO₂ (3), OCF₃ (5) C₇H₂BrF₃INO₃ 411.90 Additional iodo substituent; nitro at position 3
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Br (1), F (3), OCH₃ (2), NO₂ (4) C₇H₅BrFNO₃ 264.02 Methoxy and nitro at positions 2/4; lacks trifluorinated groups

Biological Activity

1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoropropyloxyl group attached to a benzene ring. Its molecular formula is C9H7BrF3NO3C_9H_7BrF_3NO_3 with a molecular weight of approximately 314.06 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC9H7BrF3NO3
Molecular Weight314.06 g/mol
IUPAC NameThis compound
CAS Number1779124-31-0

The biological activity of this compound can be attributed to its functional groups:

  • Nitro Group : Nitro compounds are known for their diverse biological activities, including antimicrobial and antitumoral effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components such as DNA, leading to cytotoxic effects .
  • Trifluoropropyloxyl Group : This group enhances the compound's lipophilicity, which may facilitate its interaction with lipid membranes and proteins.

Antimicrobial Activity

Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. For instance, the mechanism involves the reduction of the nitro group to produce toxic intermediates that bind covalently to DNA, causing cell death. This mechanism is similar to that observed in well-known antibiotics like metronidazole .

Antitumoral Activity

The compound's potential as an antitumoral agent has been explored due to the presence of the nitro group, which is known to enhance the activity of certain anticancer drugs. Nitro aromatic compounds can serve as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments .

Anti-inflammatory Activity

Nitro fatty acids and their derivatives have been shown to modulate inflammatory responses by interacting with specific proteins involved in cellular signaling. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .

Study on Antimicrobial Activity

A study published in PMC highlighted the effectiveness of various nitro compounds against common pathogens. The reduction of nitro groups was crucial for their antimicrobial action. The study suggests that modifications on the nitro group can enhance efficacy while reducing toxicity .

Research on Antitumoral Properties

Recent investigations into nitro aromatic compounds have revealed their potential as anticancer agents. A specific focus has been on the structure-activity relationship (SAR) of these compounds, indicating that the position and number of nitro groups significantly influence their biological activity. This research underscores the importance of optimizing chemical structures for enhanced therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene
Reactant of Route 2
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1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene

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